

# The Pyridazine Scaffold: A Privileged Heterocycle in Modern Drug I

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-(Trifluoromethyl)pyridazine-3-carbaldehyde  
Cat. No.: B113643

[Get Quote](#)

A Senior Application Scientist's Technical Guide for Researchers and Drug Development Professionals

## Abstract

The pyridazine ring, a six-membered aromatic heterocycle featuring two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" physicochemical attributes—including a significant dipole moment, robust hydrogen bonding capabilities, and improved polarity—confer distinct advantages. This analysis of the pyridazine core's biological significance, exploring its role in modulating key signaling pathways across oncology, cardiovascular disease, and the structure-activity relationships of notable pyridazine-based drugs, present detailed experimental protocols for their synthesis and evaluation, and conclude with a look at the future of this versatile pharmacophore.

## Introduction: The Unique Physicochemical Landscape of Pyridazine

The pyridazine nucleus is more than a simple bioisosteric replacement for a phenyl ring; its electronic properties offer distinct advantages for optimization. The adjacent nitrogen atoms create a dipole moment that influences  $\pi$ - $\pi$  stacking interactions and can enhance solubility and metabolic stability compared to other aromatic heterocycles.

Key Physicochemical Properties:

- Hydrogen Bonding: The lone pairs on the adjacent nitrogen atoms act as potent hydrogen bond acceptors, enabling strong, dual interactions with target molecules and high-affinity binding.<sup>[1][2]</sup>
- Polarity and Solubility: The inherent polarity of the diazine ring often improves aqueous solubility, a crucial parameter for favorable pharmacokinetic properties.
- Metabolic Stability: The pyridazine core can influence a molecule's metabolic profile, in some cases demonstrating low cytochrome P450 inhibitory activity.
- Reduced hERG Liability: Judicious incorporation of the pyridazine scaffold has been shown to mitigate the risk of cardiac hERG potassium channel inhibition, a key factor in drug candidate failure.<sup>[1]</sup>

These combined features have led to the successful development of several approved drugs and a multitude of clinical candidates, validating the scaffold's therapeutic potential.

## Therapeutic Applications & Mechanisms of Action

The versatility of the pyridazine scaffold is evident in its wide range of therapeutic applications. Its ability to serve as a core structural element allows for the incorporation of various pharmacophoric groups to engage with diverse biological targets.

### Oncology: Targeting Aberrant Cell Signaling

In oncology, the pyridazine scaffold is a cornerstone in the design of kinase inhibitors.<sup>[5]</sup> Kinases are critical regulators of cell signaling, and their dysregulation can lead to various diseases, including cancer. Pyridazine derivatives have been successfully developed to target these enzymes with high potency and selectivity.

Case Study: Ponatinib (Imidazo[1,2-b]pyridazine Core)

Ponatinib (Iclusig®) is a powerful multi-targeted tyrosine kinase inhibitor approved for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphocytic leukemia (Ph+ ALL).<sup>[6]</sup> Its design was a landmark achievement, specifically engineered to overcome resistance to other inhibitors, including the form of the BCR-ABL kinase.<sup>[4]</sup>

- Mechanism of Action: Ponatinib acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the BCR-ABL kinase.<sup>[4]</sup> This action blocks substrates, thereby shutting down the signaling cascades that drive cancer cell proliferation and survival.<sup>[7][8]</sup> The fused imidazo[1,2-b]pyridazine core optimally positions the rest of the molecule within the kinase domain.

**Signaling Pathway: VEGFR-2 Inhibition in Angiogenesis**

Many pyridazine-based anticancer agents function by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. VEGFR-2 is expressed on the surface of endothelial cells, which are the precursors of new blood vessels. These vessels are essential for tumor growth.<sup>[2]</sup> By blocking VEGFR-2, these inhibitors prevent the downstream signaling that leads to endothelial cell proliferation and the formation of new blood vessels.

[Click to download full resolution via product page](#)**Caption:** VEGFR-2 signaling cascade inhibited by a pyridazine-based drug.

## Quantitative Data: Kinase Inhibition Profile of Ponatinib

The potency of Ponatinib is demonstrated by its low half-maximal inhibitory concentration (IC50) values against a range of clinically relevant kinases.

| Kinase Target    | IC50 (nM) | Disease Relevance      |
|------------------|-----------|------------------------|
| BCR-ABL (native) | 0.37      | CML, Ph+ ALL           |
| BCR-ABL (T315I)  | 2.0       | Resistant CML, Ph+ ALL |
| VEGFR-2          | 1.5       | Angiogenesis           |
| FGFR1            | 2.2       | Various Cancers        |
| PDGFR $\alpha$   | 1.1       | Various Cancers        |
| SRC              | 5.4       | Solid Tumors           |
| KIT              | 7.0       | GIST, Melanoma         |

Data sourced from in vitro biochemical assays.[\[2\]](#)

## Cardiovascular Disease: Vasodilation and Blood Pressure Control

Pyridazinone derivatives, a subset of pyridazines with a carbonyl group, have been extensively explored as cardiovascular agents.[\[3\]](#)[\[10\]](#) Their primary mechanism of action is vasodilation (the widening of blood vessels), which leads to a reduction in blood pressure.

- Mechanism of Action: While various specific mechanisms exist, a prominent strategy involves inhibiting phosphodiesterase 3 (PDE3) or modulating muscle cells.[\[1\]](#) Some pyridazinone derivatives exhibit potent vasorelaxant activity by mechanisms that may involve the nitric oxide (NO) pathway, [\[11\]](#) Zibotentan, a pyridazine-containing molecule, acts as a selective endothelin A (ETA) receptor antagonist.[\[12\]](#)[\[13\]](#) By blocking the ETA receptor, it prevents the potent vasoconstriction caused by endothelin-1.[\[14\]](#)

### Signaling Pathway: Endothelin A Receptor Antagonism

Endothelin-1 (ET-1) is a potent vasoconstrictor that binds to ETA receptors on vascular smooth muscle cells.[\[13\]](#) This binding activates a Gq-protein-coupled receptor, leading to an increase in intracellular calcium and subsequent muscle contraction.[\[13\]](#) Pyridazine-based ETA antagonists block this initial binding step.

[Click to download full resolution via product page](#)**Caption:** ETA receptor signaling blocked by a pyridazine antagonist.

## Quantitative Data: Vasorelaxant Activity of Pyridazinone Derivatives

The following table presents the half-maximal effective concentration (EC50) values for various pyridazin-3(2H)-one derivatives, demonstrating their potency on the rat thoracic aorta.

| Compound ID            | R Group (Substitution)              | EC50 (μM) |
|------------------------|-------------------------------------|-----------|
| Hydralazine (Standard) | -                                   | 18.210    |
| Compound 4             | -COOCH <sub>2</sub> CH <sub>3</sub> | 1.225     |
| Compound 5             | -COOH                               | 0.339     |
| Compound 10c           | -CONHNH-(p-OCH <sub>3</sub> -Ph)    | 1.204     |
| Compound 2j            | 4-nitro-phenyl at C6                | 0.029     |

Data sourced from ex vivo vasorelaxation assays.[\[12\]](#)[\[15\]](#)

## Neuroscience: Modulating Neuronal Excitability

The pyridazine scaffold has also found application in targeting central nervous system (CNS) disorders. Its ability to act as a bioisostere for other heterocycles has led to significant success in this area.[\[1\]](#)

- Mechanism of Action: Certain pyridazine derivatives act as modulators of the  $\gamma$ -aminobutyric acid A (GABA<sub>A</sub>) receptor, the primary inhibitory neurotransmitter receptor in the CNS. These compounds can bind to the benzodiazepine site on the GABA<sub>A</sub> receptor, acting as positive allosteric modulators (PAMs) that enhance the effect of GABA, leading to increased chloride ion influx, hyperpolarization of the neuron, and a reduction in neuronal excitability, producing anxiolytic effects.[\[10\]](#)[\[15\]](#)

The former antidepressant drug Minaprine, a 3-aminopyridazine derivative, exhibited a complex pharmacological profile, acting as a serotonin and dopamine reuptake inhibitor and a reversible inhibitor of monoamine oxidase A (MAO-A).[\[7\]](#)[\[16\]](#)[\[17\]](#)

### Signaling Pathway: GABA-A Receptor Modulation

GABA binding to the GABA<sub>A</sub> receptor opens an intrinsic chloride channel.[\[10\]](#) Pyridazine-based PAMs bind to an allosteric site, increasing the channel's open probability and rate of channel opening. This enhances the influx of Cl<sup>-</sup> ions, leading to hyperpolarization and neuronal inhibition.[\[16\]](#)

[Click to download full resolution via product page](#)**Caption:** Positive allosteric modulation of the GABA-A receptor.

## Drug Design & Experimental Workflows

The rational design of pyridazine-based drugs relies on understanding both the target biology and the synthetic chemistry required to create optimized starting material for many pyridazine derivatives.[18]

## Causality in Synthetic Strategy: The Utility of 3,6-Dichloropyridazine

The choice of 3,6-dichloropyridazine as a precursor is a strategic one rooted in its chemical reactivity. The two chlorine atoms are susceptible to nucleophilic attack and exhibit differential reactivity. This allows for sequential and regioselective introduction of different substituents at the C3 and C6 positions, making it an ideal building block for complex molecules.

diversity and performing structure-activity relationship (SAR) studies.[\[17\]](#)

## Experimental Protocol: Synthesis of a 3,6-Disubstituted Pyridazine Derivative

This protocol provides a generalized, two-step method for synthesizing a 3,6-disubstituted pyridazine from 3,6-dichloropyridazine, a foundational sequence in organic synthesis.

### Step 1: Monosubstitution via Nucleophilic Aromatic Substitution

- Reagents & Equipment: 3,6-dichloropyridazine, Nucleophile 1 (e.g., an amine or alcohol), a suitable solvent (e.g., Dioxane, DMF), a base (e.g., K2CO3), magnetic stirrer, condenser, heating mantle.

- Procedure:

- Dissolve 3,6-dichloropyridazine (1.0 eq) in the chosen solvent in the round-bottom flask.
- Add the base (1.1 eq) and Nucleophile 1 (1.0 eq).
- Heat the reaction mixture under reflux (e.g., 80-100 °C) for 2-6 hours, monitoring progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Perform an aqueous workup: dilute with water and extract the product with an organic solvent (e.g., Ethyl Acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product via column chromatography on silica gel to yield the 3-substituted-6-chloropyridazine intermediate.

### Step 2: Disubstitution via Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling)

- Reagents & Equipment: 3-substituted-6-chloropyridazine intermediate, Nucleophile 2 (e.g., a boronic acid), Palladium catalyst (e.g., Pd(PPh3)4), a solvent (e.g., Toluene/Ethanol/Water), reaction vessel suitable for inert atmosphere.

- Procedure:

- To the reaction vessel, add the 3-substituted-6-chloropyridazine (1.0 eq), boronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (0.05 eq).
- Degas the solvent system by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes, then add it to the reaction vessel.
- Heat the mixture under an inert atmosphere (e.g., 90-110 °C) for 4-12 hours, monitoring for completion.
- Cool the reaction and perform an aqueous workup as described in Step 1.
- Purify the final 3,6-disubstituted pyridazine product by column chromatography or recrystallization.

## Experimental Workflow: From Synthesis to Lead Optimization

The drug discovery process is an iterative cycle of design, synthesis, and testing. The following workflow illustrates a typical path for a pyridazine-based drug.

**Caption:** Experimental workflow for a pyridazine-based drug discovery program.

## Conclusion and Future Perspectives

The pyridazine scaffold has proven its merit in drug discovery, transitioning from a mere heterocyclic curiosity to a validated, privileged structure. Its unique properties provide medicinal chemists with a powerful tool to address challenges in potency, selectivity, and pharmacokinetics.[\[1\]\[2\]](#) The success of drugs like P<sub>1</sub> and P<sub>2</sub> highlights its utility in tackling complex challenges such as drug resistance. Future research will likely focus on exploring novel substitution patterns, developing pyridazine-based chimeras (PROTACs), and applying this versatile core to an even broader range of therapeutic targets. The continued exploration of the pyridazine core will lead to the next generation of innovative therapeutics.

## References

- G. W. Rewcastle, "The pyridazine heterocycle in molecular recognition and drug discovery," Springer Nature, 2023. URL: <https://link.springer.com/10.1007/978-3-031-12167-9>
- BenchChem, "The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide," BenchChem, 2022. URL: <https://www.benchchem.com/blog/the-pivotal-role-of-pyridazine-based-heterocycles-in-modern-medicinal-chemistry-an-in-depth-technical-guide/>
- M. Asif, "Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold," SAR Publication, 2018. URL: [https://sarpublishation.com/media/articles/SAR\\_J\\_Med\\_Case\\_Rep\\_Rev\\_1\\_3\\_38-48.pdf](https://sarpublishation.com/media/articles/SAR_J_Med_Case_Rep_Rev_1_3_38-48.pdf)
- Z. X. He et al., "Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review," *Bioorganic & Medicinal Chemistry Letters*, 2022. URL: <https://pubmed.ncbi.nlm.nih.gov/39121679/>
- IUPHAR/BPS Guide to PHARMACOLOGY, "ponatinib," IUPHAR/BPS, 2023. URL: <https://www.guidetopharmacology.org/GRAC/LigandDisplayForTarget/1000000000000000000>
- Takeda, "ICLUSIG® (ponatinib) Mechanism of Action," Takeda Oncology, 2023. URL: <https://www.iclusighcp.com/cml/moa>
- PubChem, "Minaprine," National Center for Biotechnology Information, 2023. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/Minaprine>
- H. A. Allam et al., "Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds," *Future Medicinal Chemistry*, 2020. URL: <https://pubmed.ncbi.nlm.nih.gov/31710239/>
- ResearchGate, "Ponatinib's mechanism of action," ResearchGate, 2016. URL: [https://www.researchgate.net/figure/Ponatinibs-mechanism-of-action-inhibitor-acts-by\\_fig1\\_311497171](https://www.researchgate.net/figure/Ponatinibs-mechanism-of-action-inhibitor-acts-by_fig1_311497171)
- M. Y. Jaballah et al., "Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy," *Drug Research (Stuttgart)*, 2017. URL: <https://pubmed.ncbi.nlm.nih.gov/2842707/>
- P. K. K. Raju et al., "A VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis," *Journal of Cell Communication and Signaling*, 2023. URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5023727/>
- S. J. Moss and T. G. Smart, "Depolarising and hyperpolarising actions of GABA<sub>A</sub> receptor activation on GnRH neurons: towards an emerging consensus," *Neuroendocrinology*, 2001. URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1933109/>
- Z. X. He et al., "Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules," *European Journal of Medicinal Chemistry*, 2021. URL: [https://www.researchgate.net/publication/344893111\\_Pyridazine\\_as\\_a\\_privileged\\_structure\\_An\\_updated\\_review\\_on\\_anticancer\\_activity\\_of\\_pyridazine-containing-bioactive-molecules](https://www.researchgate.net/publication/344893111_Pyridazine_as_a_privileged_structure_An_updated_review_on_anticancer_activity_of_pyridazine-containing-bioactive-molecules)
- J. P. Chambon et al., "Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABA<sub>A</sub> receptor site," *Journal of Clinical Therapeutics*, 1987. URL: <https://pubmed.ncbi.nlm.nih.gov/2824707/>
- A. Zeinab et al., "An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer," *Future Medicinal Chemistry*, 2023. URL: <https://pubmed.ncbi.nlm.nih.gov/39150036/>
- BenchChem, "Ponatinib's Kinase Inhibition Profile: A Technical Guide," BenchChem, 2025. URL: <https://www.benchchem.com/blog/ponatinibs-kinase-inhibition-profile>
- MIMS, "Minaprine," MIMS Philippines, 2023. URL: <https://www.mims.com/philippines/drug/info/minaprine>
- P. Biziere et al., "Pharmacological evaluation of minaprine dihydrochloride, a new psychotropic drug," *Arzneimittel-Forschung*, 1982. URL: <https://pubmed.ncbi.nlm.nih.gov/6707111/>
- M. J. Wermuth et al., "Minaprine, a new drug with antidepressant properties," *Trends in Pharmacological Sciences*, 1983. URL: <https://pubmed.ncbi.nlm.nih.gov/6660000/>
- AstraZeneca, "Zibotentan (ZD4054)," AstraZeneca Open Innovation, 2023. URL: <https://openinnovation.astrazeneca.com/data-library/compounds/2023/01/Zibotentan>
- MassiveBio, "Zibotentan," MassiveBio, 2026. URL: <https://massivebio.com/zibotentan-drug-class-mechanism-uses-and-side-effects/>
- CV Physiology, "Endothelin," CV Physiology, 2023. URL: <https://www.cvphysiology.com/Blood%20Flow/BF014.htm>
- G. Wermuth, "Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine," *Journal of the American Chemical Society*, 1951. URL: <https://www.semanticscholar.org/paper/Synthesis-in-the-Pyridazine-Series.-I.-Pyridazine-Mizzoni-Spoerri/0c32d9626e257e8a9f8f9e6a9a0f0d2c7f5>
- ResearchGate, "Representative pyridazine-based compounds with vasorelaxant activity," ResearchGate, 2020. URL: [https://www.researchgate.net/publication/337227494\\_Representative\\_pyridazine-based\\_compounds\\_with Vasorelaxant\\_activity](https://www.researchgate.net/publication/337227494_Representative_pyridazine-based_compounds_with Vasorelaxant_activity)
- S. K. Mishra et al., "Physiology, Endothelin," StatPearls, 2023. URL: <https://www.ncbi.nlm.nih.gov/books/NBK532265/>
- Google Patents, "Method for synthesizing 3,6-dichloropyridazine," Google Patents, 2015. URL: <https://patents.google.com/patent/US9534003>
- Google Patents, "Preparation method of 3, 6-dichloropyridazine," Google Patents, 2021. URL: <https://patents.google.com/patent/US11200000>
- ResearchGate, "VEGFR-2 signaling pathway and downstream mediators," ResearchGate, 2020. URL: [https://www.researchgate.net/publication/337227494\\_Representative\\_pyridazine-based\\_compounds\\_with Vasorelaxant\\_activity](https://www.researchgate.net/publication/337227494_Representative_pyridazine-based_compounds_with Vasorelaxant_activity)
- A. S. Kandasamy et al., "A network map of endothelin mediated signaling pathway," *Journal of Cell Communication and Signaling*, 2014. URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4046109/>
- ResearchGate, "The figure represents a schematic diagram of chloride ion movement in the GABA receptor," ResearchGate, 2022. URL: [https://www.researchgate.net/publication/359877708\\_The\\_figure\\_represents\\_a\\_schematic\\_diagram\\_of\\_chloride\\_ion\\_movement\\_in\\_the-GABA\\_receptor](https://www.researchgate.net/publication/359877708_The_figure_represents_a_schematic_diagram_of_chloride_ion_movement_in_the-GABA_receptor)
- H. A. Allam et al., "Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds," *Future Medicinal Chemistry*, 2019. URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6707111/>
- S. M. El-Moghazy et al., "Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors," *Molecules*, 2023. URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10609351/>
- BenchChem, "Application Notes and Protocols for In Vivo Hypertension Studies in Rats," BenchChem, 2025. URL: <https://www.benchchem.com/blog/application-notes-and-protocols-for-in-vivo-hypertension-studies-in-rats>
- Reaction Biology, "Step-by-Step Guide to Kinase Inhibitor Development," Reaction Biology, 2024. URL: <https://www.reactionbiology.com/blog/step-by-step-guide-to-kinase-inhibitor-development>
- BenchChem, "Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors," BenchChem, 2025. URL: <https://www.benchchem.com/blog/application-notes-and-protocols-for-the-synthesis-and-evaluation-of-pyrimidine-based-kinase-inhibitors>
- Enamine, "Hypertension model in rats," Enamine, 2023. URL: <https://enamine.com/hypertension-model-in-rats>
- S. M. El-Moghazy et al., "Design, synthesis and characterization of novel pyridazin-3-one derivatives," *Scientific Reports*, 2025. URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11219662/>

- H. A. Allam et al., "Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds," Future Medicinal Chemistry, 2019. URL: <http://science.com/doi/10.4155/fmc-2019-0160>

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Depolarising and hyperpolarising actions of GABA<sub>A</sub> receptor activation on GnRH neurons: towards an emerging consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CV Physiology | Endothelin [cvphysiology.com]
- 13. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine-like agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Mesomorphism of 3,6-Disubstituted Pyridazines | Semantic Scholar [semanticscholar.org]
- 17. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 18. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [The Pyridazine Scaffold: A Privileged Heterocycle in Modern Drug Discovery]. BenchChem, [2026]. [Online PC] [<https://www.benchchem.com/product/b113643#biological-significance-of-the-pyridazine-scaffold-in-drug-discovery>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)